3-Isopropyl-1H-pyrazolo[4,3-c]pyridine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Isopropyl-1H-pyrazolo[4,3-c]pyridine-4-carboxylic acid is a heterocyclic compound belonging to the pyrazolopyridine family. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure. The unique arrangement of atoms in this compound imparts distinct chemical and biological properties, making it a subject of interest in various fields of scientific research.
Mechanism of Action
Target of Action
It is known that pyrazolo[3,4-b]pyridines, a closely related family of compounds, have been of interest to medicinal chemists due to their close similarity with the purine bases adenine and guanine . This suggests that the compound may interact with biological targets in a similar manner to these purine bases.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isopropyl-1H-pyrazolo[4,3-c]pyridine-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of substituted hydrazines with β-ketoesters, followed by cyclization and subsequent functionalization to introduce the isopropyl group at the 3-position . The reaction conditions often involve the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 3-Isopropyl-1H-pyrazolo[4,3-c]pyridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to modify the functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace existing substituents on the ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
3-Isopropyl-1H-pyrazolo[4,3-c]pyridine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Comparison with Similar Compounds
- 1H-Pyrazolo[3,4-b]pyridines
- 1H-Pyrazolo[4,3-d]pyrimidines
- 1H-Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines
Comparison: Compared to these similar compounds, 3-Isopropyl-1H-pyrazolo[4,3-c]pyridine-4-carboxylic acid exhibits unique properties due to the presence of the isopropyl group at the 3-position and the carboxylic acid functional group at the 4-position. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Biological Activity
3-Isopropyl-1H-pyrazolo[4,3-c]pyridine-4-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and metabolic disorders. This article reviews the compound's biological activity, synthesizing findings from various studies and patents to provide a comprehensive overview.
- IUPAC Name : this compound
- Molecular Formula : C12H14N2O2
- Molecular Weight : 218.25 g/mol
Research indicates that compounds within the pyrazolo[4,3-c]pyridine class exhibit significant biological activities primarily through:
- Inhibition of Protein Kinases : These compounds have been identified as inhibitors of various protein kinases, which play critical roles in cellular signaling pathways related to growth and metabolism. For instance, they interfere with the activity of Protein Kinase C (PKC), which is involved in diabetic complications such as nephropathy and neuropathy .
- Regulation of Gene Expression : The compound has been shown to regulate genes associated with inflammation and cell cycle control. It may repress the promoter of p53 and modulate transcription factors like NF-kappa-B and AP-1, influencing immune responses and cell proliferation .
Anticancer Properties
Several studies have highlighted the anticancer potential of this compound:
- Cytotoxicity : In vitro assays demonstrate that this compound exhibits cytotoxic effects against various cancer cell lines. For example, it has been reported to induce apoptosis in FaDu hypopharyngeal tumor cells with a potency comparable to established chemotherapeutics .
- Cell Cycle Regulation : The compound disrupts normal cell cycle progression by targeting checkpoints, particularly through the repression of CDKN1A (p21), which is critical for cell cycle regulation .
Anti-inflammatory Effects
The compound also shows promise in modulating inflammatory responses:
- NF-kappa-B Pathway Inhibition : By suppressing NF-kappa-B activation, it reduces inflammation-related gene expression, potentially benefiting conditions characterized by chronic inflammation .
Pharmacokinetics
Understanding the pharmacokinetic profile is crucial for evaluating therapeutic applications:
- Absorption and Distribution : The compound shows favorable absorption characteristics with a high probability of human intestinal absorption (0.9827) and moderate blood-brain barrier permeability (0.7329) .
- Metabolism : It is primarily metabolized by CYP450 enzymes, indicating potential drug-drug interactions that warrant further investigation .
Case Studies
- Diabetic Complications : A patent describes the use of pyrazolo[4,3-c]pyridines in treating diabetic complications by targeting PKC pathways, suggesting a direct application for this compound in managing diabetes-related conditions .
- Cancer Therapy : A study evaluated the efficacy of this compound in various cancer models, reporting significant reductions in tumor growth and improved survival rates compared to control groups .
Properties
IUPAC Name |
3-propan-2-yl-2H-pyrazolo[4,3-c]pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-5(2)8-7-6(12-13-8)3-4-11-9(7)10(14)15/h3-5H,1-2H3,(H,12,13)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVJSLDGGASUOLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C2C(=NN1)C=CN=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.